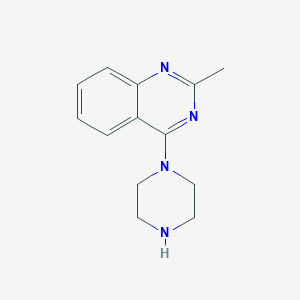
2-Methyl-4-piperazin-1-yl-quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-4-piperazin-1-yl-quinazoline” is a chemical compound with the molecular formula C13H16N4 and a molecular weight of 228.29294 . It contains a total of 35 bonds, including 19 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aromatic), and 1 Pyrimidine .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-piperazin-1-yl-quinazoline” consists of a quinazoline core with a methyl group at the 2-position and a piperazine ring at the 4-position .Physical And Chemical Properties Analysis
“2-Methyl-4-piperazin-1-yl-quinazoline” has a molecular weight of 228.29294 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers.Scientific Research Applications
Anticancer Properties
Quinazoline derivatives, including 2-Methyl-4-piperazin-1-yl-quinazoline, have shown promise as potential anticancer agents. Researchers have explored their effects on cancer cell lines, and some derivatives exhibit multi-kinase inhibition and cellular anti-proliferative activity . Further investigations into their mechanisms of action and potential clinical applications are ongoing.
Antibacterial Activity
Quinazolines and quinazolinones possess antibacterial properties. These compounds have been studied for their effectiveness against drug-resistant bacterial strains. The design and synthesis of novel antibiotics based on quinazoline scaffolds, including 2-Methyl-4-piperazin-1-yl-quinazoline, aim to combat bacterial infections .
Antiviral Potential
Quinazolines have also demonstrated antiviral activity. Their broad spectrum of pharmacological effects includes inhibiting viral replication. Researchers continue to explore their potential as antiviral agents, which may contribute to the development of novel therapies .
Anti-Inflammatory Effects
Quinazoline derivatives exhibit anti-inflammatory properties. These molecules could be valuable in managing inflammatory conditions, although specific studies on 2-Methyl-4-piperazin-1-yl-quinazoline are limited .
Anticonvulsant Activity
Some quinazoline compounds, including 2-Methyl-4-piperazin-1-yl-quinazoline, have shown anticonvulsant effects. These findings suggest their potential use in treating epilepsy and related disorders .
Other Pharmacological Activities
Quinazolines have been investigated for various activities, such as analgesic, antifungal, anti-HIV, and anti-analgesic effects. While specific data on 2-Methyl-4-piperazin-1-yl-quinazoline are scarce, its structural similarity to other quinazoline derivatives warrants further exploration .
Conclusion
Future Directions
Quinazoline derivatives, including “2-Methyl-4-piperazin-1-yl-quinazoline”, have potential in various fields, particularly in medicine. For instance, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Furthermore, quinoline-based photolabile protection strategies are being developed to facilitate various ligation strategies, highlighting the potential of this strategy in protein caging/uncaging investigations .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-4-piperazin-1-yl-quinazoline is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, making it a significant target in cancer research .
Mode of Action
2-Methyl-4-piperazin-1-yl-quinazoline and its derivatives are designed to inhibit the WRN helicase . By inhibiting this enzyme, these compounds can disrupt the DNA repair and replication processes, leading to cell death in cancerous cells .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways related to DNA repair and replication . These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . Disruption of these pathways can lead to genomic instability, a hallmark of cancer .
Pharmacokinetics
suggests it may have favorable pharmacokinetic properties. Compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body .
Result of Action
The result of 2-Methyl-4-piperazin-1-yl-quinazoline’s action is the inhibition of cancer cell proliferation . By inhibiting WRN helicase and disrupting DNA repair and replication, this compound can induce cell death in cancerous cells .
Action Environment
The action of 2-Methyl-4-piperazin-1-yl-quinazoline can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s stability and efficacy
properties
IUPAC Name |
2-methyl-4-piperazin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-10-15-12-5-3-2-4-11(12)13(16-10)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIQEDGYIBDSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-piperazin-1-yl-quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

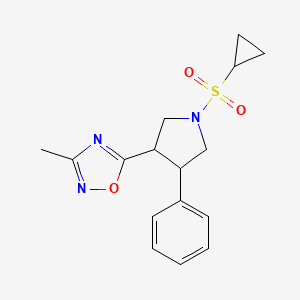
![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine](/img/structure/B2775747.png)
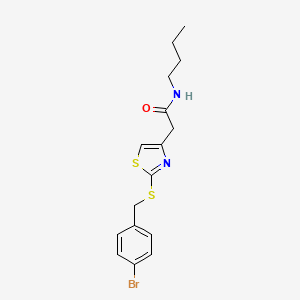


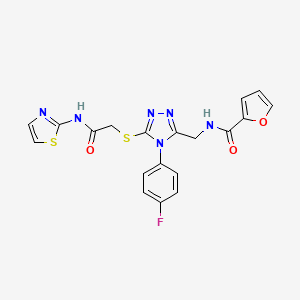
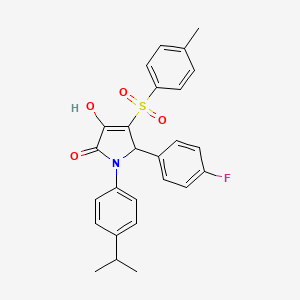

![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2775756.png)
![N-(5-(4-ethylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2775757.png)

![2-Chloro-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]propanamide](/img/structure/B2775760.png)
![Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2775763.png)
![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)